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Compound of Interest

(R)-2-Amino-3-(o-tolyl)propanoic
Compound Name: d
aci

Cat. No.: B556757

Notice: Detailed experimental data and peer-reviewed research on the specific chemical
properties and biological activities of (R)-2-Amino-3-(o-tolyl)propanoic acid are not
extensively available in the public domain. This guide compiles the available information,
primarily focusing on predicted data and properties of closely related isomers and structural
analogs to provide a foundational understanding for researchers, scientists, and drug
development professionals.

Introduction

(R)-2-Amino-3-(o-tolyl)propanoic acid, a derivative of the amino acid phenylalanine, is a
chiral building block with potential applications in pharmaceutical research and development.
Its structure, featuring a tolyl group at the ortho position of the phenyl ring, offers unique steric
and electronic properties that can be exploited in the design of novel therapeutic agents. This
document provides a summary of its known and predicted chemical properties, alongside
general methodologies for the synthesis and characterization of similar compounds.

Chemical and Physical Properties

Specific experimental data for (R)-2-Amino-3-(o-tolyl)propanoic acid is limited. The following
tables summarize available data for the racemic mixture and predicted values, as well as
experimental data for the closely related meta-isomer to provide a comparative reference.

Table 1: General Properties of 2-Amino-3-(o-tolyl)propanoic Acid
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Property Value Source

Molecular Formula C10H13NO2 PubChemLite[1]

Molecular Weight 179.22 g/mol PubChem|[2]

Monoisotopic Mass 179.09464 Da PubChemLite[1]
(2R)-2-amino-3-(2-

IUPAC Name _ _ -
methylphenyl)propanoic acid
CC1=CC=CC=C1CC(C(=0)0) _

SMILES N PubChemLite[1]
InChl=1S/C10H13NO2/c1-7-4-

InChl 2-3-5-8(7)6-9(11)10(12)13/h2- PubChemLite[1]
5,9H,6,11H2,1H3,(H,12,13)
NHBKDLSKDKUGSB- .

InChlKey PubChemLite[1]

UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of 2-Amino-3-(o-tolyl)propanoic Acid

(Racemate)
Property Predicted Value Source
XlogP -1.2 PubChemLite[1]

Table 3: Predicted Collision Cross Section (CCS) Data for 2-Amino-3-(o-tolyl)propanoic Acid

(Racemate)
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Adduct m/z Predicted CCS (A2
[M+H]* 180.10192 139.3
[M+Na]* 202.08386 145.6
[M-H]- 178.08736 141.2
[M+NHa4]* 197.12846 158.1
[M+K]* 218.05780 143.6
[M+H-H20]* 162.09190 133.5
[M+HCOO]~ 224.09284 161.1
[M+CHsCOO]~ 238.10849 182.0

Data sourced from
PubChemLite[1]

Table 4: Experimental Properties of the Isomer (R)-2-Amino-3-(m-tolyl)propanoic Acid

Property Value Source
Appearance White to off-white solid MedChemExpress|[3]
Purity (NMR) >97.0% MedChemExpress|[3]

Powder: -20°C (3 years), 4°C
Storage (2 years). In solvent: -80°C (6 MedChemExpress|[3]
months), -20°C (1 month)

Experimental Protocols

Detailed experimental protocols for the synthesis of (R)-2-Amino-3-(o-tolyl)propanoic acid
are not readily available. However, general approaches for the synthesis of chiral a-amino
acids can be adapted. These methods typically involve either asymmetric synthesis or chiral
resolution of a racemic mixture.

General Asymmetric Synthesis Approach
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The enantioselective synthesis of 3-amino acids has been reviewed, and similar principles can
be applied to a-amino acids. Common strategies include the use of chiral auxiliaries, chiral
catalysts, or enzymes to introduce the desired stereochemistry. A potential synthetic route
could involve the asymmetric alkylation of a chiral glycine enolate equivalent with o-
methylbenzyl bromide.

General Chiral Resolution Protocol

Chiral resolution is a common method to separate enantiomers from a racemic mixture.[4][5] A
general protocol for the resolution of a racemic amino acid via diastereomeric salt formation is
outlined below.

Formation of Diastereomeric Salts

Fractional Crystallization

More Soluble Diastereomer

Less Soluble Diastereomer

A\

A\

Y Y

(R)- or (S)-Enantiomer (S)- or (R)-Enantiomer

Click to download full resolution via product page
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Caption: Role in early-stage drug discovery.

Conclusion

(R)-2-Amino-3-(o-tolyl)propanoic acid represents a chiral building block with potential for
further exploration in medicinal chemistry and materials science. While detailed experimental
data is currently lacking in publicly accessible literature, this guide provides a framework based
on predicted properties and established methodologies for related compounds. Further
research is necessary to fully characterize its chemical properties, develop efficient synthetic
routes, and elucidate its biological activities. This will be crucial for unlocking its potential in
various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b556757?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

